(R)-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one
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Overview
Description
®-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one is a chiral piperidine derivative. Compounds of this class are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-methylbenzyl chloride.
Formation of Intermediate: The piperidine ring is functionalized to introduce the aminomethyl group.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical studies.
Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one: The enantiomer of the compound.
Other Piperidine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional Groups: The specific arrangement of functional groups can lead to unique pharmacological properties.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)-1-[(4-methylphenyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)9-16-10-13(8-15)6-7-14(16)17/h2-5,13H,6-10,15H2,1H3/t13-/m1/s1 |
InChI Key |
BOPFSWIVBOFJLV-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C[C@H](CCC2=O)CN |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CCC2=O)CN |
Origin of Product |
United States |
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